1-Iodyl-3-nitro-benzene

Catalog No.
S3350389
CAS No.
16825-78-8
M.F
C6H4INO4
M. Wt
281.00 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Iodyl-3-nitro-benzene

CAS Number

16825-78-8

Product Name

1-Iodyl-3-nitro-benzene

IUPAC Name

1-iodyl-3-nitrobenzene

Molecular Formula

C6H4INO4

Molecular Weight

281.00 g/mol

InChI

InChI=1S/C6H4INO4/c9-7(10)5-2-1-3-6(4-5)8(11)12/h1-4H

InChI Key

PSLSYWRHLJIBMS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)I(=O)=O)[N+](=O)[O-]

1-Iodo-3-nitrobenzene, also known as meta-iodonitrobenzene, is an organic compound with the molecular formula C6H4INO2C_6H_4INO_2 and a molecular weight of 249.01 g/mol. It is characterized by the presence of an iodine atom and a nitro group attached to the benzene ring at the meta positions. This compound appears as a light yellow to yellow solid and has a melting point ranging from 36 to 38 °C and a boiling point of approximately 280 °C . It is insoluble in water and sensitive to light, requiring storage in a refrigerator at low temperatures .

, notably in palladium-catalyzed cross-coupling reactions. It can react with heteroarylzinc iodides to form complex organic compounds. Additionally, it can undergo nucleophilic substitution reactions due to the electrophilic nature of the iodine atom, making it a valuable intermediate in organic synthesis .

1-Iodo-3-nitrobenzene can be synthesized through various methods, including:

  • Nitration of Iodobenzene: Iodobenzene can be nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 1-iodo-3-nitrobenzene.
  • Cross-Coupling Reactions: The compound can also be synthesized via palladium-catalyzed cross-coupling reactions involving iodobenzene derivatives and various nucleophiles .
  • Direct Halogenation: Direct iodination of nitrobenzene under controlled conditions may also yield this compound.

1-Iodo-3-nitrobenzene serves as an important building block in organic synthesis. Its applications include:

  • Synthesis of Pharmaceuticals: It is used in the preparation of various pharmaceutical compounds due to its reactivity.
  • Material Science: The compound has applications in creating new materials through polymerization reactions.
  • Research: It is utilized in laboratories for studying reaction mechanisms and developing new synthetic methodologies .

Interaction studies involving 1-iodo-3-nitrobenzene focus on its reactivity with various nucleophiles and electrophiles. Research indicates that it can participate in electrophilic aromatic substitution reactions due to the presence of both electron-withdrawing (nitro) and electron-donating (iodine) groups on the benzene ring. These interactions are crucial for understanding its behavior in synthetic pathways and biological systems .

Similar compounds to 1-iodo-3-nitrobenzene include:

  • 1-Bromo-3-nitrobenzene: Similar structure but with bromine instead of iodine; typically less reactive due to the weaker leaving group.
  • 1-Chloro-3-nitrobenzene: Contains chlorine; less sterically hindered than iodine but shows similar reactivity patterns.
  • 3-Nitrotoluene: A methyl-substituted derivative that lacks halogen; used in similar applications but exhibits different reactivity due to the absence of halogen.

Comparison Table

Compound NameMolecular FormulaMolecular WeightKey Differences
1-Iodo-3-nitrobenzeneC6H4INO2249.01 g/molContains iodine; highly reactive
1-Bromo-3-nitrobenzeneC6H4BrNO2232.00 g/molBromine instead of iodine; less reactive
1-Chloro-3-nitrobenzeneC6H4ClNO2201.56 g/molChlorine instead of iodine; lower reactivity
3-NitrotolueneC7H7NO2137.14 g/molMethyl group instead of halogen; different reactivity

The unique combination of iodine and nitro functional groups in 1-iodo-3-nitrobenzene makes it particularly valuable for specific synthetic applications where halogenated intermediates are required for further transformations.

XLogP3

1.6

Hydrogen Bond Acceptor Count

4

Exact Mass

280.91851 g/mol

Monoisotopic Mass

280.91851 g/mol

Heavy Atom Count

12

Wikipedia

Benzene, 1-iodyl-3-nitro-

Dates

Modify: 2023-07-26

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